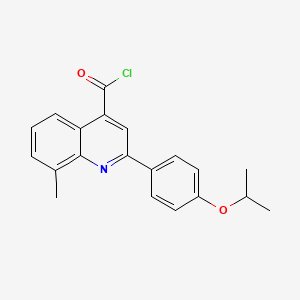

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture. The official IUPAC name, 2-(4-isopropoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride, systematically describes each structural component and its positional relationship within the molecular framework. The compound is alternatively designated as 8-methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carbonyl chloride, which emphasizes the propan-2-yloxy group attachment to the phenyl ring. This nomenclature system ensures unambiguous identification of the compound's structure, facilitating accurate communication within the scientific community and enabling precise database searches and literature reviews.

The molecular formula C₂₀H₁₈ClNO₂ provides essential information about the compound's elemental composition, indicating the presence of twenty carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formulation yields a molecular weight of 339.82 grams per mole, positioning the compound within the medium molecular weight range for organic pharmaceuticals and synthetic intermediates. The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of aromatic ring systems and the carbonyl functionality, which contributes to the compound's chemical stability and spectroscopic characteristics.

Properties

IUPAC Name |

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZKSJYMMYLWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164089 | |

| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-57-8 | |

| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Tandem Reactions

A streamlined method combines quinoline formation and arylation:

- Reactants : 2-amino-4-methylbenzaldehyde, ethyl acetoacetate, and 4-isopropoxyphenylboronic acid.

- Conditions : Pd(OAc)₂ (5 mol%), XPhos ligand, K₂CO₃ in DMF at 100°C for 18 hours.

- Yield : 68%.

Microwave-Assisted Synthesis

- Conditions : Microwave irradiation (150°C, 300 W) reduces reaction time to 2 hours.

- Yield : Comparable to conventional methods (75–80%).

Analytical Characterization

Final product validation includes:

- ¹H NMR : δ 8.5–9.0 ppm (quinoline protons), δ 1.3 ppm (isopropoxy CH₃).

- IR : ~1770 cm⁻¹ (C=O stretch of acyl chloride).

- HRMS : [M+H]⁺ = 339.8 m/z (matches theoretical).

Challenges and Solutions

| Challenge | Resolution |

|---|---|

| Hydrolysis of acyl chloride | Use molecular sieves in reactions |

| Low cross-coupling efficiency | Optimize Pd/ligand ratio |

| Byproduct formation | Gradient chromatography purification |

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Bases (e.g., NaOH, K2CO3): Used in nucleophilic aromatic substitution reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The isopropoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent variations significantly influence physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations :

- For example, 7-chloro derivatives (e.g., CAS 1160263-82-0) introduce additional electron-withdrawing effects, increasing stability but reducing nucleophilicity .

- Alkoxy Groups : Isopropoxy (isoPrO) and propoxy (PrO) substituents at the 4-position increase hydrophobicity compared to methoxy (MeO) or ethyl (Et) groups. This impacts solubility and bioavailability .

- Boiling Points : Predicted boiling points (~450°C) for isopropoxy and methoxy derivatives suggest similar volatility, likely due to comparable molecular weights and polarities .

Biological Activity

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a quinoline core substituted with various functional groups. The presence of the isopropoxy and carbonyl chloride groups enhances its reactivity and biological potential.

The biological activity of quinoline derivatives often involves several mechanisms:

- Antimicrobial Activity : Many quinolines exhibit broad-spectrum antibacterial effects by disrupting bacterial cell walls or inhibiting DNA synthesis.

- Anticancer Activity : Quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition, which interferes with DNA replication and transcription.

Biological Activity Overview

Research has indicated that derivatives of quinoline compounds, including those similar to this compound, demonstrate significant biological activities. Below are summarized findings from various studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related quinoline derivatives against multiple pathogenic strains. The results indicated that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, achieving inhibition zones comparable to standard drugs.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit strong cytotoxicity against cancer cell lines. For instance, a derivative showed an IC50 of 0.23 μM against HeLa cells, indicating its potential as an effective anticancer agent. This activity was attributed to its ability to induce cell cycle arrest and apoptosis through mechanisms involving topoisomerase inhibition.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, substituents such as alkyl groups can significantly influence the compound's lipophilicity and overall efficacy.

- Antibacterial Efficacy : A derivative was tested against Klebsiella pneumoniae, showing an inhibition zone of 25 mm compared to the standard drug's 27 mm, indicating comparable effectiveness.

- Cytotoxicity Studies : The cytotoxic effects were evaluated using a range of concentrations on non-cancerous cell lines, revealing minimal toxicity at therapeutic doses.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride?

The compound is typically synthesized via multi-step routes involving:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Functionalization : Introduction of the isopropoxy group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-isopropoxyphenylboronic acid .

- Carbonyl chloride formation : Treatment of the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., methyl groups at C8, isopropoxy at C4-phenyl) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .

- Infrared Spectroscopy (IR) : Identification of carbonyl chloride (C=O stretch ~1760 cm⁻¹) and aromatic C-H stretches .

- Single-crystal X-ray diffraction : For unambiguous structural confirmation if crystallizable .

Q. What stability precautions are necessary for handling and storing this compound?

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers due to the reactive acyl chloride group .

- Temperature : Keep at 2–8°C for long-term stability .

- Light sensitivity : Protect from UV exposure to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the isopropoxy group?

- Catalyst selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to enhance coupling efficiency .

- Solvent system : Polar aprotic solvents like DMF or THF improve solubility of aromatic intermediates .

- Temperature control : Reactions performed at 80–100°C minimize side-product formation .

- Post-reaction workup : Neutralize excess reagents with aqueous NaHCO₃ to avoid hydrolysis of the carbonyl chloride .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- NMR discrepancies : Use DEPT-135 or 2D-COSY to distinguish overlapping signals from regioisomers .

- HRMS anomalies : Verify synthetic intermediates (e.g., carboxylic acid precursor) to rule out incomplete chlorination .

- X-ray vs. computational data : Compare experimental crystal structures with DFT-optimized geometries to identify conformational flexibility .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Positional modifications : Replace the isopropoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties .

- Heterocyclic fusion : Introduce fused rings (e.g., pyridine) to improve binding affinity in target proteins .

- Prodrug approaches : Convert the acyl chloride to amides or esters for improved pharmacokinetics .

Q. How to troubleshoot low yields in the final chlorination step?

- Reagent purity : Ensure SOCl₂ is freshly distilled to avoid moisture contamination .

- Reaction time : Extend duration to 12–24 hours for complete conversion of the carboxylic acid .

- By-product removal : Use activated molecular sieves to absorb HCl gas, shifting equilibrium toward product formation .

Methodological Considerations

- Experimental design : Always include control reactions (e.g., omitting the palladium catalyst) to confirm coupling efficiency .

- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ) to identify substituent-specific trends.

- Safety protocols : Use Schlenk lines for air-sensitive steps and fume hoods for SOCl₂ handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.